1-[5-(2-Nitrophenyl)thien-2-yl]ethanone
Description
Contextualization within Nitroaryl-Thiophene Conjugated Systems
Nitroaryl-thiophene conjugated systems are characterized by the direct linkage of a nitro-substituted aromatic ring to a thiophene (B33073) ring. This arrangement facilitates intramolecular charge transfer (ICT) from the electron-donating thiophene to the electron-accepting nitroaryl group. The specific compound, 1-[5-(2-Nitrophenyl)thien-2-yl]ethanone, embodies this principle, featuring a 2-nitrophenyl group attached to the 5-position of a 2-acetylthiophene (B1664040) core. The acetyl group further influences the electronic properties of the thiophene ring. The photophysical properties of such D-π-A structures can often be fine-tuned by altering the substitution pattern on the aromatic rings. rsc.org
Significance in Contemporary Organic Synthesis and Materials Science Research
The significance of this compound lies in its potential as a versatile building block. The ketone functionality offers a reactive site for a plethora of organic transformations, allowing for the synthesis of more complex molecular architectures. mdpi.com In materials science, compounds with strong ICT characteristics are candidates for applications in nonlinear optics, organic light-emitting diodes (OLEDs), and photovoltaics. mdpi.commdpi.com The presence of the nitro group also opens possibilities for further functionalization through reduction to an amino group, which can then be used to build larger conjugated systems or to introduce other desired functionalities.
Structure
3D Structure
Properties
IUPAC Name |
1-[5-(2-nitrophenyl)thiophen-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3S/c1-8(14)11-6-7-12(17-11)9-4-2-3-5-10(9)13(15)16/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTZHTNRBWCOJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Reaction Chemistry and Transformations of 1 5 2 Nitrophenyl Thien 2 Yl Ethanone
Reactions at the Ethanone (B97240) Moiety
The ethanone group, an acetyl substituent on the thiophene (B33073) ring, is a key site for various chemical modifications, including reduction, condensation, and other functionalization reactions.
Reduction to Alcohols
The carbonyl group of the ethanone moiety can be readily reduced to a secondary alcohol, yielding 1-[5-(2-nitrophenyl)thien-2-yl]ethanol. This transformation is typically achieved using mild reducing agents to avoid the simultaneous reduction of the nitro group. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose due to its selectivity for aldehydes and ketones. masterorganicchemistry.comyoutube.commasterorganicchemistry.com
The reaction is generally carried out in a protic solvent, such as methanol (B129727) or ethanol, at room temperature. The hydride from the borohydride attacks the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide by the solvent to give the alcohol. youtube.com
Table 1: Reduction of 1-[5-(2-Nitrophenyl)thien-2-yl]ethanone to Alcohol
| Reactant | Reagent | Solvent | Product |
| This compound | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 1-[5-(2-Nitrophenyl)thien-2-yl]ethanol |
This table is interactive. Click on the headers to sort.
Condensation Reactions
The α-hydrogens of the acetyl group are acidic enough to be removed by a base, forming an enolate which can then participate in condensation reactions. The Claisen-Schmidt condensation is a classic example, involving the reaction of the ketone with an aromatic aldehyde in the presence of a base (like sodium hydroxide (B78521) or potassium hydroxide) to form a chalcone, an α,β-unsaturated ketone. ijarsct.co.inwikipedia.orgnumberanalytics.com This reaction is pivotal for extending the carbon framework and synthesizing compounds with potential biological activities. ijarsct.co.innih.govjocpr.com
The reaction proceeds by the deprotonation of the methyl group of the ethanone to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable conjugated system of the chalcone. numberanalytics.com
Table 2: Claisen-Schmidt Condensation of this compound
| Ketone | Aldehyde | Base | Product (Chalcone) |
| This compound | Benzaldehyde | NaOH or KOH | (E)-1-[5-(2-Nitrophenyl)thien-2-yl]-3-phenylprop-2-en-1-one |
| This compound | Substituted Benzaldehyde | NaOH or KOH | Corresponding substituted chalcone |
This table is interactive. Explore different aldehydes to see the resulting chalcone.
Carbonyl Group Functionalization
Beyond reduction and condensation, the ethanone moiety can undergo other functionalization reactions. One such transformation is the Willgerodt-Kindler reaction, which converts aryl ketones into the corresponding thioamides. wikipedia.orgorganic-chemistry.org This reaction is typically carried out with an amine (like morpholine) and elemental sulfur at elevated temperatures. organic-chemistry.orgresearchgate.net The reaction involves a complex mechanism where the carbonyl group appears to migrate to the terminal methyl group, which is then converted into a thioamide. wikipedia.org This reaction provides a pathway to amides and their derivatives, which are important functional groups in many biologically active molecules.
Reactions of the Nitro Group
The nitro group attached to the phenyl ring is a versatile functional group that can be selectively reduced or can participate in cyclization reactions to form fused heterocyclic systems.
Nitrene-Mediated Cyclization for Fused Heterocycles
The 2-nitrophenyl substituent on the thiophene ring is ideally positioned for intramolecular cyclization reactions. One powerful method to achieve this is through a nitrene intermediate. The deoxygenation of the nitro group, for instance by using a trivalent phosphorus compound like triethyl phosphite, generates a highly reactive nitrene species. rsc.orgorgsyn.org
This nitrene can then undergo an intramolecular C-H insertion or an electrophilic attack on the adjacent thiophene ring to form a new fused heterocyclic system. nih.gov In the case of this compound, this reductive cyclization is expected to yield a thieno[3,2-b]quinoline (B14758317) derivative. bohrium.comnih.gov This type of reaction is a key step in the synthesis of complex polycyclic aromatic systems.
Table 4: Nitrene-Mediated Cyclization
| Reactant | Reagent | Product |
| This compound | Triethyl phosphite | 8-Acetyl-4H-thieno[3,2-b]quinoline |
This table is interactive. Click on the reagent to learn more about its properties.
Electrophilic Aromatic Substitution on the Thiophene and Phenyl Rings
Regioselectivity Directing Effects of Substituents
The orientation of incoming electrophiles is directed by the existing substituents on the aromatic rings. In this compound, we must consider the directing effects of the acetyl group on the thiophene ring and the nitro group and the thienyl group on the phenyl ring.
Thiophene Ring: The thiophene ring possesses two free positions for substitution, C3 and C4. The acetyl group at the C2 position is an electron-withdrawing group and acts as a deactivating meta-director. Therefore, it directs incoming electrophiles to the C4 position. The 2-nitrophenyl group at the C5 position also influences the electron distribution. Generally, aryl groups can be weakly activating or deactivating depending on the conditions, but they are typically ortho, para-directing. In this case, it would direct towards the C4 position. The convergence of these directing effects strongly favors electrophilic attack at the C4 position of the thiophene ring.
Phenyl Ring: The phenyl ring is substituted with a nitro group and a 5-acetylthien-2-yl group. The nitro group is a powerful electron-withdrawing group and a strong meta-director. ijpcbs.com It deactivates the ring towards electrophilic attack and directs incoming electrophiles to the positions meta to itself (C4' and C6'). The 5-acetylthien-2-yl group's effect is more complex. The thiophene ring itself is electron-rich and would typically be an ortho, para-director. However, the presence of the deactivating acetyl group on the thiophene ring diminishes its activating effect on the phenyl ring. Nevertheless, considering the strong meta-directing effect of the nitro group, electrophilic substitution on the phenyl ring is most likely to occur at the C4' and C6' positions.
| Ring | Position | Substituent | Directing Effect | Preferred Position(s) for Electrophilic Attack |
| Thiophene | C2 | Acetyl (-COCH₃) | meta-director | C4 |
| Thiophene | C5 | 2-Nitrophenyl | ortho, para-director | C4 |
| Phenyl | C1' | 5-Acetylthien-2-yl | ortho, para-director | C3', C5' |
| Phenyl | C2' | Nitro (-NO₂) | meta-director | C4', C6' |
Influence of the Electron-Withdrawing Nitro Group
The nitro group (-NO₂) exerts a profound influence on the reactivity of the entire molecule towards electrophilic aromatic substitution. ijpcbs.com As a potent electron-withdrawing group, it deactivates the phenyl ring through both inductive and resonance effects, making it significantly less susceptible to electrophilic attack than an unsubstituted benzene (B151609) ring. libretexts.org This deactivation is a result of the delocalization of positive charge from the nitro group into the phenyl ring, which reduces the electron density available to attack an incoming electrophile. ijpcbs.com
The resonance structures of nitrobenzene (B124822) show a buildup of positive charge at the ortho and para positions, which explains why electrophilic attack is disfavored at these sites and directed towards the relatively less deactivated meta positions. youtube.com Consequently, any electrophilic substitution on the phenyl ring of this compound will require harsh reaction conditions and will predominantly yield products substituted at the C4' and C6' positions.
Nucleophilic Substitution Reactions on the Aromatic Systems
Aromatic nucleophilic substitution (SNAr) provides a pathway to introduce nucleophiles onto an aromatic ring, typically requiring the presence of strong electron-withdrawing groups to activate the ring towards attack. The compound this compound possesses features that make it a potential substrate for such reactions, particularly on the phenyl ring.
The presence of the strongly electron-withdrawing nitro group ortho to the point of attachment of the thiophene ring makes the C1' position of the phenyl ring susceptible to nucleophilic attack. This is a well-established principle in SNAr reactions, where a nitro group ortho or para to a leaving group significantly accelerates the reaction rate. In this case, the entire 5-acetylthien-2-yl moiety could potentially act as a leaving group, although this would be an uncommon transformation.
More plausibly, if a suitable leaving group (e.g., a halogen) were present on the phenyl ring, particularly at the C2' or C4' positions, SNAr reactions would be highly favored. For instance, in related nitrothiophene systems, the nitro group has been shown to activate the ring towards nucleophilic substitution of a leaving group. rsc.org Kinetic studies on 2-methoxy-3-X-5-nitrothiophenes with piperidine (B6355638) have demonstrated that these reactions proceed via a SNAr mechanism, with the initial nucleophilic addition being the rate-limiting step. consensus.appnih.gov The reactivity is enhanced by the presence of electron-withdrawing substituents. nih.gov
| Ring System | Activating Group | Potential Reaction Site | Comments |
| Phenyl Ring | Nitro group at C2' | C1' (with thienyl as leaving group) | Unlikely, but theoretically possible under forcing conditions. |
| Phenyl Ring | Nitro group at C2' | Other positions if a good leaving group is present | Highly favorable for SNAr if a leaving group is at an ortho or para position to the nitro group. |
| Thiophene Ring | Acetyl group at C2 | C2 or C5 | Generally less favorable for SNAr unless a very good leaving group is present and activated by other substituents. |
Exploiting Thiophene Ring Reactivity for Further Derivatization
The inherent reactivity of the thiophene ring in this compound, particularly the presence of the acetyl group, opens up numerous avenues for further derivatization to construct more complex heterocyclic systems.
One of the most versatile methods for the derivatization of 2-acetylthiophenes is the Gewald reaction . researchgate.net This multicomponent reaction typically involves the condensation of a ketone (in this case, the acetyl group of our substrate) with an activated nitrile (such as malononitrile (B47326) or ethyl cyanoacetate) and elemental sulfur in the presence of a base. umich.edu This reaction leads to the formation of a new, highly substituted 2-aminothiophene ring fused or linked to the original molecule. For instance, the reaction of a 2-acetylthiophene (B1664040) with malononitrile and sulfur would yield a 2-amino-3-cyanothiophene derivative. These resulting 2-aminothiophenes are valuable intermediates for the synthesis of various fused heterocyclic systems, most notably thienopyrimidines . nih.govencyclopedia.pub
The synthesis of thienopyrimidines from 2-aminothiophenes can be achieved through various cyclization strategies. For example, reaction with formamide (B127407), urea, or isothiocyanates can lead to the formation of the pyrimidine (B1678525) ring fused to the thiophene core. researchgate.netresearchgate.net These thienopyrimidine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. nih.gov
Another powerful tool for the derivatization of the thiophene ring is the Suzuki cross-coupling reaction . semanticscholar.orgnih.gov To utilize this reaction, the thiophene ring must first be functionalized with a halide, typically bromine or iodine. Halogenation of 2-acetyl-5-arylthiophenes can be achieved using reagents like N-bromosuccinimide (NBS). The resulting halothiophene can then be coupled with a wide range of boronic acids or their esters in the presence of a palladium catalyst to form new carbon-carbon bonds. semanticscholar.orgresearchgate.net This allows for the introduction of various aryl or heteroaryl substituents at specific positions on the thiophene ring, offering a modular approach to synthesizing a library of derivatives.
The Vilsmeier-Haack reaction is another important electrophilic substitution reaction that can be used to functionalize the thiophene ring. cambridge.org This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride and a formamide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto an electron-rich aromatic ring. wikipedia.org For 2-acetyl-5-arylthiophenes, formylation is expected to occur at the C4 position of the thiophene ring. ijpcbs.comjk-sci.com The resulting aldehyde can then serve as a handle for a wide array of further transformations, including oxidation, reduction, and condensation reactions.
| Reaction | Reagents | Functional Group Introduced/Transformation | Resulting Structure |
| Gewald Reaction | Activated nitrile (e.g., malononitrile), Sulfur, Base | Formation of a 2-aminothiophene ring | Derivative with a new fused or linked aminothiophene ring |
| Suzuki Coupling | 1. Halogenating agent (e.g., NBS) 2. Boronic acid, Pd catalyst, Base | Introduction of an aryl or heteroaryl group | Aryl- or heteroaryl-substituted thiophene derivative |
| Vilsmeier-Haack Reaction | POCl₃, DMF | Introduction of a formyl group (-CHO) | 4-Formyl-2-acetyl-5-(2-nitrophenyl)thiophene |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 5 2 Nitrophenyl Thien 2 Yl Ethanone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Assignment
A complete NMR analysis would require ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would provide information on the chemical shifts, integration, and coupling constants for each proton, allowing for the assignment of protons on the thiophene (B33073) and nitrophenyl rings, as well as the methyl protons of the ethanone (B97240) group. Two-dimensional NMR techniques, such as COSY and HSQC, would be essential to confirm the connectivity between protons and their attached carbons, leading to an unambiguous assignment of the molecular structure in solution.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
HRMS data is crucial for confirming the elemental composition of the molecule. By providing a highly accurate mass measurement, the exact molecular formula can be determined. Analysis of the fragmentation pattern, often achieved through techniques like MS/MS, would reveal characteristic losses of functional groups (e.g., NO₂, COCH₃), helping to elucidate the connectivity of the molecular structure.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Conformational Analysis
The FT-IR and Raman spectra are used to identify the vibrational modes of the functional groups present in the molecule. Key vibrational bands would be expected for the carbonyl (C=O) stretch of the ketone, the symmetric and asymmetric stretches of the nitro (NO₂) group, C=C stretching vibrations of the aromatic rings, and C-S stretching of the thiophene ring. A combined analysis of both IR and Raman data would provide a more complete vibrational profile, aiding in conformational analysis.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions
UV-Vis absorption spectroscopy would reveal the electronic transitions within the molecule. The spectrum would be expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the conjugated system formed by the thiophene and nitrophenyl rings. The position of the nitro group could influence the electronic structure and thus the absorption maxima. Fluorescence spectroscopy would provide information on the emission properties of the compound after electronic excitation, including the emission wavelength and quantum yield, which are dependent on the molecular structure and rigidity.
Without specific experimental results for 1-[5-(2-Nitrophenyl)thien-2-yl]ethanone, the generation of data tables and a detailed discussion of its unique spectroscopic and structural properties is not possible.
Theoretical and Computational Investigations of 1 5 2 Nitrophenyl Thien 2 Yl Ethanone
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to investigate the geometric and electronic properties of organic molecules.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. This process calculates key geometric parameters such as bond lengths, bond angles, and dihedral (torsional) angles.
For a molecule like 1-[5-(2-Nitrophenyl)thien-2-yl]ethanone, a crucial aspect of its conformation is the dihedral angle between the thiophene (B33073) and the nitrophenyl rings. This angle determines the extent of π-conjugation between the two aromatic systems, which in turn influences the molecule's electronic properties. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can precisely model these parameters. For instance, in a study of thiophene-2,5-diylbis((3-methyl-1H-pyrazol-1-yl)methanone), DFT calculations were used to determine its structural parameters. researchgate.net A similar analysis for this compound would yield the optimized coordinates of all atoms, providing a detailed picture of its most stable form.
Table 1: Representative Optimized Geometrical Parameters (Bond Lengths and Angles) based on DFT Calculations for Analogous Thiophene Structures. Note: This data is illustrative of typical results from DFT calculations on related molecules.
| Parameter | Bond/Angle | Typical Calculated Value (Å or °) |
|---|---|---|
| Bond Lengths (Å) | C=O (acetyl) | ~1.22 |
| C-S (thiophene) | ~1.75 | |
| N-O (nitro) | ~1.23 | |
| Bond Angles (°) | C-C=O (acetyl) | ~120.5 |
| C-S-C (thiophene) | ~92.0 | |
| O-N-O (nitro) | ~125.0 | |
| Dihedral Angle (°) | Thiophene Ring - Phenyl Ring | Variable (dependent on steric hindrance) |
Vibrational Frequency Calculations and Spectral Correlation
Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. These theoretical spectra are crucial for interpreting experimental spectroscopic data.
The calculations provide the frequencies and intensities of the fundamental vibrational modes of the molecule. Each mode corresponds to a specific motion, such as the stretching of a C=O bond, the bending of a C-H bond, or the ring vibrations of the thiophene and phenyl groups. For instance, studies on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate successfully correlated theoretical vibrational bands with experimental data. materialsciencejournal.org In the case of this compound, characteristic frequencies would be expected for the C=O stretch of the acetyl group (typically around 1680-1700 cm⁻¹), the asymmetric and symmetric stretches of the NO₂ group (around 1520 cm⁻¹ and 1340 cm⁻¹, respectively), and various C-S and C=C stretching modes from the thiophene ring.
Table 2: Illustrative Vibrational Frequencies and Assignments for a Nitrophenyl-Thiophene Derivative. Note: This data represents typical assignments from DFT vibrational analysis.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|
| ν(C=O) | ~1685 | Carbonyl stretch of the acetyl group |
| νas(NO₂) | ~1525 | Asymmetric stretching of the nitro group |
| νs(NO₂) | ~1345 | Symmetric stretching of the nitro group |
| ν(C=C)thiophene | ~1450 | Thiophene ring stretching |
| ν(C-S) | ~840 | C-S bond stretching in thiophene ring |
Electronic Structure Analysis
The analysis of a molecule's electronic structure reveals fundamental details about its reactivity, stability, and potential applications in materials science.
Frontier Molecular Orbital (HOMO/LUMO) Analysis and Energy Gap Determination
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. mdpi.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. mdpi.comresearchgate.net A small energy gap is associated with high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
In this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO would likely be centered on the electron-withdrawing nitrophenyl moiety. This distribution facilitates an intramolecular charge transfer (ICT) upon electronic excitation. Computational studies on various thiophene derivatives have shown that their HOMO-LUMO gaps are sensitive to the nature of the substituent groups. nih.govnih.gov
Table 3: Representative Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters. Note: Values are illustrative, based on DFT calculations for similar conjugated systems.
| Parameter | Symbol | Formula | Typical Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | ~ -6.5 |
| LUMO Energy | ELUMO | - | ~ -2.8 |
| Energy Gap | ΔE | ELUMO - EHOMO | ~ 3.7 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | ~ 1.85 |
| Chemical Softness | S | 1 / (2η) | ~ 0.27 |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | ~ 4.65 |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge distribution and intramolecular interactions. periodicodimineralogia.it It transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of lone pairs, core electrons, and bonding/antibonding orbitals. This method is particularly useful for quantifying hyperconjugative interactions and charge delocalization within a molecule.
Table 4: Illustrative NBO Analysis showing Major Donor-Acceptor Interactions. Note: Data is representative of interactions found in molecules with similar functional groups.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) S | σ(C-C)thiophene | ~ 5-10 |
| π(C=C)thiophene | π(C=C)phenyl | ~ 15-25 |
| LP(2) Onitro | π(N=O) | ~ 30-50 |
| LP(1) Ocarbonyl | σ(C-C)acetyl | ~ 2-5 |
Mulliken Population Analysis and Atomic Charge Distribution
Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. uni-muenchen.de Although it has known limitations, such as a strong dependence on the basis set used, it remains a common tool for providing a qualitative picture of the charge distribution. uni-muenchen.deq-chem.comwikipedia.org This analysis helps in identifying the electrophilic (positive charge) and nucleophilic (negative charge) sites in a molecule.
For this compound, the analysis would likely show significant negative charges on the oxygen atoms of the nitro and acetyl groups and the nitrogen atom of the nitro group due to their high electronegativity. The sulfur atom in the thiophene ring would also carry a negative charge. Conversely, the carbon atoms attached to these electronegative groups (the carbonyl carbon and the carbon bonded to the nitro group) would exhibit positive charges, marking them as potential sites for nucleophilic attack. This charge distribution is fundamental to understanding the molecule's electrostatic potential and intermolecular interactions.
Table 5: Representative Mulliken Atomic Charges for Key Atoms. Note: Values are illustrative and qualitative, based on typical results for related compounds.
| Atom | Functional Group | Typical Mulliken Charge (a.u.) |
|---|---|---|
| O (carbonyl) | Acetyl | -0.5 to -0.6 |
| C (carbonyl) | Acetyl | +0.4 to +0.5 |
| S | Thiophene | -0.2 to -0.3 |
| N | Nitro | +0.6 to +0.7 |
| O (nitro) | Nitro | -0.4 to -0.5 |
Molecular Electrostatic Potential (MEP) Mapping.
In principle, an MEP map for this compound would visualize the electron density distribution across the molecule. This would allow for the identification of electrophilic and nucleophilic sites, which are key to understanding its intermolecular interactions and reactivity. Typically, regions of negative potential, shown in red or yellow, would be concentrated around the oxygen atoms of the nitro and acetyl groups, as well as the sulfur atom of the thiophene ring, indicating their susceptibility to electrophilic attack. Conversely, blue or green areas, representing positive potential, would likely be found around the hydrogen atoms of the aromatic rings.
Quantum Chemical Descriptors for Reactivity Prediction.
Quantum chemical descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's reactivity. For this compound, these calculations would yield values for electronegativity, chemical hardness and softness, and the electrophilicity index. A small HOMO-LUMO energy gap would suggest high reactivity and lower kinetic stability. Without specific computational data, a representative data table cannot be constructed.
A hypothetical table of quantum chemical descriptors would look like this:
| Descriptor | Symbol | Formula | Value (a.u.) |
| HOMO Energy | EHOMO | - | Data not available |
| LUMO Energy | ELUMO | - | Data not available |
| Energy Gap | ΔE | ELUMO - EHOMO | Data not available |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Data not available |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Data not available |
| Chemical Softness | S | 1/(2η) | Data not available |
| Electrophilicity Index | ω | χ2/(2η) | Data not available |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties.
TD-DFT calculations are instrumental in understanding the electronic transitions of a molecule, which are responsible for its UV-Visible absorption characteristics. For this compound, this analysis would predict the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., π→π* or n→π*). This information is vital for applications in materials science and photochemistry.
A potential data table from a TD-DFT analysis would be structured as follows:
| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contributions |
| S0 → S1 | Data not available | Data not available | Data not available |
| S0 → S2 | Data not available | Data not available | Data not available |
| S0 → S3 | Data not available | Data not available | Data not available |
Polymorphism and Crystal Engineering Studies (Theoretical Aspects).
Theoretical investigations into the polymorphism of this compound would involve predicting different possible crystalline forms and their relative stabilities. Crystal engineering principles would be applied to understand and predict the intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern the packing of molecules in a crystal lattice. These studies are crucial for the pharmaceutical and materials industries, where the physical properties of a solid-state form can significantly impact performance. However, no such theoretical studies have been published for this compound.
Advanced Materials Science and Optoelectronic Applications of Thiophene Nitroaryl Ketone Systems
Applications in Organic Electronics
The inherent properties of push-pull thiophene (B33073) systems suggest that 1-[5-(2-Nitrophenyl)thien-2-yl]ethanone could be a viable candidate for several organic electronic devices.
Organic Photovoltaic Devices (OPVs) and Organic Field-Effect Transistors (OFETs)
In the realm of organic photovoltaics, materials with strong absorption in the visible spectrum and efficient charge separation are highly sought after. The extended π-conjugation and the donor-acceptor nature of this compound are expected to lead to a low bandgap, facilitating the absorption of a broader range of the solar spectrum. While specific efficiency and mobility data for this compound are not yet available, related thiophene derivatives have shown promise in these areas.
For organic field-effect transistors (OFETs), the planarity and intermolecular interactions of the material are crucial for achieving high charge carrier mobility. The rigid structure of the thiophene and phenyl rings in this compound could promote favorable packing in the solid state, which is essential for efficient charge transport.
Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
The photophysical properties of push-pull thiophene derivatives make them attractive for use in organic light-emitting diodes (OLEDs). The intramolecular charge transfer character can lead to tunable emission colors and high fluorescence quantum yields. The specific luminescent properties of this compound have not been reported, but analogous compounds are being explored for their electroluminescent capabilities.
Nonlinear Optical (NLO) Properties
The donor-π-acceptor structure is a key design principle for molecules with significant nonlinear optical (NLO) properties. These materials are crucial for applications in photonics and optoelectronics, including optical switching and frequency conversion.
Second-Order and Third-Order Nonlinear Optical Susceptibilities
Materials exhibiting a large second-order (χ(2)) or third-order (χ(3)) nonlinear optical susceptibility are of great interest. While experimental measurements for this compound are not available in the current literature, theoretical studies on similar push-pull thiophene systems suggest that they can possess substantial NLO responses. The efficiency of these responses is directly tied to the strength of the donor and acceptor groups and the length of the π-conjugated bridge.
Intramolecular Charge Transfer (ICT) Mechanisms in Push-Pull Systems
The fundamental mechanism behind the NLO properties of molecules like this compound is intramolecular charge transfer. chemscene.com Upon photoexcitation, an electron is promoted from the electron-rich thiophene moiety (donor) to the electron-deficient nitrophenyl ketone part (acceptor) through the π-conjugated system. chemscene.com This charge separation creates a large change in the dipole moment between the ground and excited states, which is a key determinant of the second-order hyperpolarizability (β), a molecular measure of NLO activity.
Influence of Conjugation Length and Electron Donor/Acceptor Strength
The NLO properties of push-pull systems are highly tunable. Increasing the conjugation length of the π-bridge generally leads to a bathochromic (red) shift in the absorption spectrum and an enhancement of the NLO response. Similarly, strengthening the electron-donating or -accepting capabilities of the respective moieties can significantly increase the molecular hyperpolarizability. The specific combination of the thiophene donor, the phenyl-ketone bridge, and the nitro acceptor in this compound represents a particular balance of these factors that warrants further investigation to quantify its NLO performance.
Precursors for Functional Polymers and Conjugated Oligomers
The molecular architecture of this compound makes it a highly attractive monomeric unit for the synthesis of functional polymers and conjugated oligomers. The thiophene ring serves as a robust, electron-rich backbone that facilitates charge transport, a critical characteristic for semiconducting materials. The presence of the acetyl and nitrophenyl groups offers multiple avenues for polymerization and functionalization, allowing for the creation of materials with tailored properties.
Several synthetic strategies can be envisioned for the polymerization of thiophene derivatives. nih.gov While direct polymerization of this compound might be challenging due to the deactivating nature of the acetyl and nitro groups, these functionalities can be strategically utilized or modified. For instance, the acetyl group can be a site for condensation reactions, such as the Knoevenagel condensation, to extend the conjugation and create novel polymeric structures. mdpi.com Alternatively, the core thiophene unit can be halogenated, for example, at the 3 and 4 positions, to enable established cross-coupling polymerization methods like Suzuki or Stille couplings. nih.gov
The synthesis of regioregular polythiophenes is crucial for achieving optimal electronic properties, as a well-defined polymer chain structure enhances π-π stacking and charge carrier mobility. nih.gov Methods such as the McCullough method, which involves the formation of a Grignard reagent from a halogenated thiophene monomer followed by nickel-catalyzed polymerization, have proven effective in producing structurally homogenous and defect-free polymers with significantly improved photonic and electronic properties. nih.gov While the direct application of this method to this compound would require prior functionalization, it highlights a viable pathway for creating well-defined polymers from this class of monomers.
Furthermore, electrochemical polymerization represents another powerful technique for synthesizing thiophene-based polymers, allowing for the direct deposition of polymer films onto electrode surfaces. researchgate.net The properties of the resulting polymers can be finely controlled by tuning the electrochemical parameters during polymerization. The presence of the polar nitro and acetyl groups in this compound could influence the polymerization process and the morphology of the resulting polymer film.
The table below summarizes potential polymerization strategies for thiophene-based monomers, which could be adapted for this compound.
| Polymerization Method | Monomer Prerequisite | Key Features | Potential for this compound |
| Stille Coupling | Halogenated thiophene and organotin derivative | Mild reaction conditions, tolerance of various functional groups. nih.gov | Requires pre-functionalization (halogenation) of the thiophene ring. |
| Suzuki Coupling | Halogenated thiophene and boronic acid/ester | High yields, commercially available catalysts, environmentally benign byproducts. nih.gov | Requires pre-functionalization (halogenation and borylation) of the monomer. |
| McCullough Method | Halogenated thiophene | Produces highly regioregular polymers with excellent electronic properties. nih.gov | Requires pre-functionalization (halogenation) of the thiophene ring. |
| Electrochemical Polymerization | Thiophene monomer | Direct film deposition, control over polymer properties via electrochemical parameters. researchgate.net | Feasible, with the substituents influencing the polymerization potential and film morphology. |
| Knoevenagel Condensation | Thiophene with an active methylene (B1212753) group (e.g., from the acetyl group) and a carbonyl compound | Extends conjugation, creates novel polymer architectures. mdpi.com | The acetyl group can be directly utilized for polymerization. |
Catalytic Applications
While the primary interest in thiophene-nitroaryl ketone systems lies in their potential as optoelectronic materials, their molecular structure also suggests possibilities for catalytic applications. The presence of heteroatoms (sulfur, nitrogen, and oxygen) with lone pairs of electrons allows these molecules to act as ligands that can coordinate with transition metals to form catalytically active complexes. researchgate.net
The thiophene sulfur, the ketone oxygen, and the nitro group's oxygen atoms can all potentially serve as coordination sites. By designing and synthesizing derivatives of this compound with additional chelating groups, it is possible to create multidentate ligands that form stable complexes with a variety of transition metals. nih.gov The electronic properties of the ligand, influenced by the electron-withdrawing nitro and acetyl groups, would in turn affect the catalytic activity of the metal center.
For instance, palladium complexes bearing sulfur-containing N-heterocyclic carbene ligands have demonstrated catalytic activity in various cross-coupling reactions. nih.gov By analogy, a suitably modified this compound could be incorporated into a ligand framework for transition metal catalysts. The specific electronic and steric environment provided by such a ligand could lead to unique catalytic activity and selectivity. researchgate.netrsc.org
Furthermore, the nitroaryl moiety itself has been a subject of interest in catalysis. For example, the reduction of nitroarenes is an important industrial process, and various catalytic systems have been developed for this transformation. acs.org While this compound would be the substrate in this context, the study of its reduction could provide insights into the reactivity of the nitro group in this specific chemical environment. Some heterocyclic compounds containing nitro groups have also been investigated for their catalytic and biological activities. researchgate.netnih.govopenmedicinalchemistryjournal.comnih.gov
The table below outlines potential areas of catalytic applications for systems derived from this compound.
| Potential Catalytic Application | Role of the Thiophene-Nitroaryl Ketone System | Rationale |
| Homogeneous Catalysis | As a ligand for transition metal complexes | The heteroatoms (S, N, O) can coordinate to metal centers, influencing their catalytic activity. researchgate.netnih.gov |
| Heterogeneous Catalysis | As a precursor for supported catalysts | The molecule can be anchored to a solid support and then complexed with a metal. |
| Photocatalysis | As a component of a photocatalytic system | The conjugated π-system can absorb light and participate in photoinduced electron transfer processes. |
Design Principles for Tunable Optoelectronic Properties
A key advantage of using thiophene-based conjugated polymers in optoelectronic devices is the ability to fine-tune their properties through molecular design. The optoelectronic characteristics of these materials, such as their band gap, absorption and emission spectra, and charge carrier mobility, are intrinsically linked to their chemical structure. nih.gov The this compound molecule serves as an excellent model for understanding the design principles for achieving tunable optoelectronic properties.
The fundamental strategy for tuning the band gap of conjugated polymers is the donor-acceptor (D-A) approach. crimsonpublishers.com In this design, electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer backbone. This architecture leads to a hybridization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), effectively lowering the band gap. mdpi.comfrontiersin.org In this compound, the thiophene ring acts as the electron donor, while the nitrophenyl and acetyl groups are strong electron acceptors.
Polymers derived from this monomer would therefore exhibit a pronounced intramolecular charge transfer character, which is desirable for applications in organic photovoltaics and photodetectors. The strength of the donor and acceptor units directly influences the extent of the band gap reduction. rsc.org The nitro group, being a powerful electron-withdrawing group, is particularly effective in lowering the LUMO energy level, which can lead to polymers that absorb light in the visible and even near-infrared regions of the electromagnetic spectrum. researchgate.netresearchgate.netrsc.org
The properties of the resulting polymers can be further modulated by introducing different side groups. researchgate.net For example, the introduction of solubilizing alkyl or alkoxy chains is often necessary to improve the processability of the polymers without significantly altering their electronic properties. The steric hindrance and electronic effects of these side chains can, however, influence the planarity of the polymer backbone and thus affect the extent of π-conjugation.
The table below summarizes the key design principles for tuning the optoelectronic properties of polymers based on thiophene-nitroaryl ketone systems.
| Design Principle | Structural Modification | Effect on Optoelectronic Properties |
| Donor-Acceptor Strength | Varying the electron-donating/withdrawing character of the substituents. | Stronger donors and acceptors lead to a smaller band gap and red-shifted absorption. rsc.orgucsb.edu |
| Conjugation Length | Increasing the number of repeating monomer units. | The band gap generally decreases with increasing conjugation length, up to a saturation point. nih.gov |
| Backbone Planarity | Introducing bulky side chains or creating fused ring systems. | Increased planarity enhances π-conjugation, leading to a smaller band gap and higher charge carrier mobility. nih.gov |
| Side Chain Engineering | Attaching functional groups to the polymer backbone. | Can be used to improve solubility, influence morphology, and introduce additional functionalities. researchgate.net |
Q & A
Basic Questions
Q. What safety protocols should be followed when handling 1-[5-(2-Nitrophenyl)thien-2-yl]ethanone in laboratory settings?
- Answer : While specific toxicological data for this compound may be limited, precautionary measures for structurally related nitroaromatic compounds include avoiding inhalation of dust/vapors, using personal protective equipment (PPE) such as gloves and goggles, and working in a fume hood. Precautionary statements like P261 ("Avoid breathing dust/fume") and P262 ("Avoid contact with eyes/skin") from similar nitrophenyl ethanones should be applied .
Q. What spectroscopic techniques are recommended for characterizing thiophene-containing ethanone derivatives?
- Answer : Key methods include:
- IR spectroscopy (10% in CCl₄ or CS₂ for functional group analysis) .
- Mass spectrometry (EI-MS) for molecular weight and fragmentation patterns .
- ¹H NMR in deuterated solvents (e.g., DMSO-d₆) to resolve aromatic and acetyl proton signals .
Multi-technique validation ensures accurate structural elucidation.
Q. What synthetic routes are commonly used to prepare nitro-substituted thiophene derivatives?
- Answer : Alkylation of thiophene precursors (e.g., using bromo-ethanone intermediates) and cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-thiophene linkages) are effective. For example, 2-bromo-1-(4-methoxyphenyl)ethanone has been used as an alkylating agent in similar syntheses .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound under varying catalytic conditions?
- Answer : Systematic optimization involves:
- Screening palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency.
- Testing solvent systems (polar aprotic solvents like DMF enhance nitro-group stability).
- Adjusting reaction temperatures (e.g., 80–100°C for nitroaryl coupling) .
Monitoring progress via TLC or HPLC ensures reproducibility.
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Answer : Discrepancies (e.g., unexpected IR peaks or NMR shifts) can be addressed by:
- Comparing experimental data with computational predictions (e.g., DFT-calculated IR spectra).
- Referencing authenticated databases like NIST Chemistry WebBook for validated spectra .
- Repeating analyses under standardized conditions (e.g., 5% CS₂ for IR) to minimize solvent artifacts .
Q. How can molecular docking studies predict the biological activity of this compound?
- Answer : Computational docking (e.g., AutoDock Vina) models interactions between the compound and target proteins (e.g., enzymes like TPH). Key steps include:
- Preparing the ligand (optimized 3D structure via Gaussian) and receptor (PDB ID).
- Validating docking poses with kinetic assays (e.g., IC₅₀ determination) .
Such studies guide rational drug design by identifying critical binding motifs.
Q. What crystallographic methods are suitable for determining the solid-state structure of nitro-thiophene derivatives?
- Answer : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles. For example, monoclinic systems (space group P2₁/n) with β ≈ 95° have been used for analogous compounds. Data collection at 296 K with a 4 cm⁻¹ resolution ensures accuracy .
Q. How can the nitro group in this compound be selectively reduced or functionalized for derivative synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
